

detecting Fluacrypyrim residues in fruits

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Compound Focus: Fluacrypyrim

CAS No.: 229977-93-9

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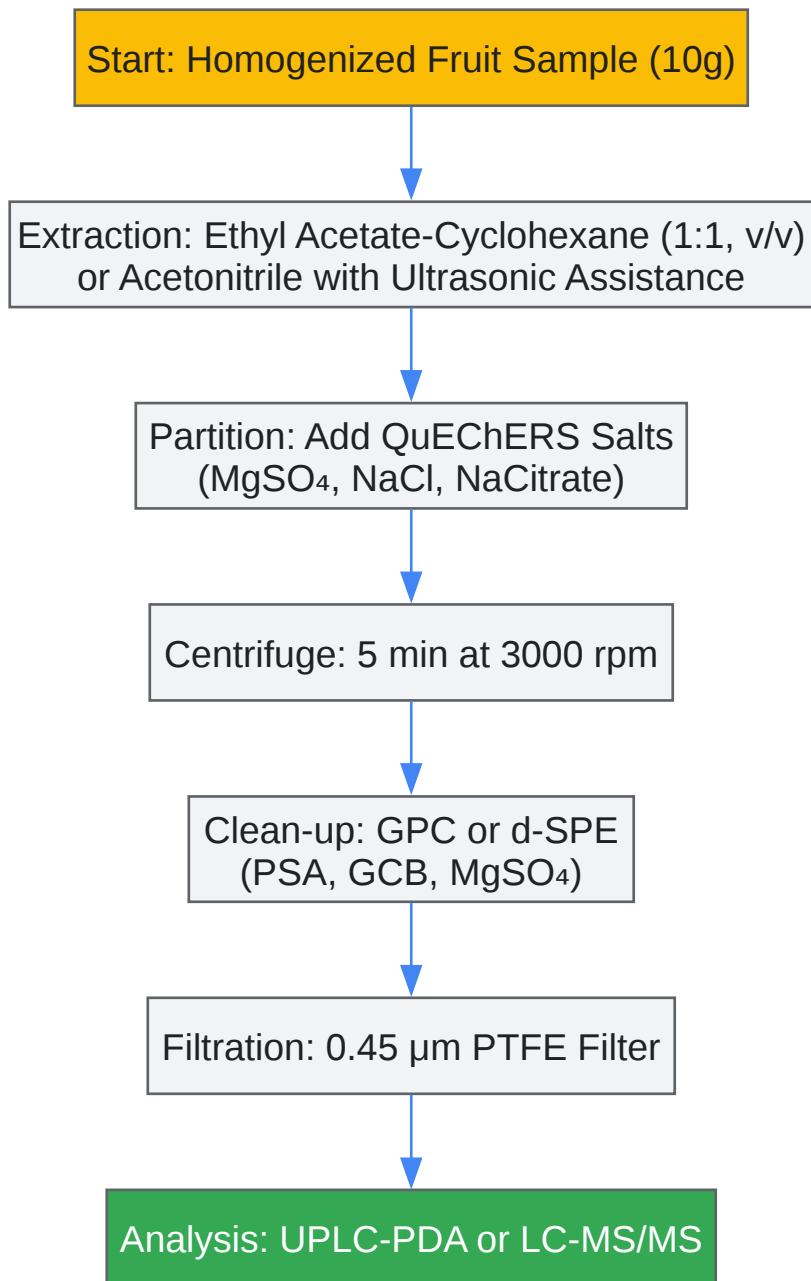
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Introduction

Fluacrypyrim, a methoxyacrylate-class acaricide derived from strobilurin analogs, functions by disrupting mitochondrial electron transport at the Qo site, leading to energy depletion and pest mortality [1]. Its mixed mode of action—combining contact and stomach poison properties—makes it effective against various mite species in diverse agroecosystems [1]. Since its initial registration, **Fluacrypyrim** has become a significant tool in integrated pest management (IPM) strategies, valued for its targeted activity and favorable environmental safety profile [1]. This document provides detailed analytical protocols for determining **Fluacrypyrim** residues in fruit matrices, utilizing advanced chromatographic techniques to ensure accurate quantification at trace levels.

Sample Preparation and Extraction Workflow

The following diagram illustrates the comprehensive sample preparation and analysis workflow for **Fluacrypyrim** residues in fruits:



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Detailed Extraction and Clean-up Procedures

Sample Homogenization: Representative fruit samples (whole product after stem removal) should be finely chopped and homogenized using a blender. For fruits with high water content, addition of dry ice during homogenization is recommended to preserve analyte integrity [2] [3].

Extraction Techniques:

- **Ultrasonic Extraction with Ethyl Acetate-Cyclohexane:** Combine 10g homogenized sample with 20mL ethyl acetate-cyclohexane (1:1, v/v). Sonicate for 15-20 minutes, then centrifuge for phase separation [4].
- **QuEChERS Approach:** Add 10mL acetonitrile to 10g sample, shake vigorously for 1 minute. Introduce QuEChERS extraction salts (4g MgSO₄, 1g NaCl, 1g sodium citrate dihydrate, 0.5g disodium hydrogen citrate sesquihydrate), shake again for 1 minute, and centrifuge at 3000 rpm for 5 minutes [2] [5].

Clean-up Methods:

- **Gel Permeation Chromatography (GPC):** Effective for removing pigments and lipid interferences from fruit extracts [4].
- **Dispersive Solid-Phase Extraction (d-SPE):** Utilize 150mg MgSO₄ and 25mg primary secondary amine (PSA). For pigmented fruits, add graphitized carbon black (GCB) to remove chlorophyll and carotenoids [3] [6].

Instrumental Analysis Methods

Ultra Performance Liquid Chromatography with Photo-Diode Array Detection (UPLC-PDA)

Chromatographic Conditions:

- **Column:** BEH C18 (50mm × 2.1mm, 1.7μm) [4]
- **Mobile Phase:** Water-acetonitrile (3:7, v/v) [4]
- **Flow Rate:** 0.3mL/min [4]
- **Column Temperature:** 40°C [4]
- **Detection Wavelength:** 251nm [4]
- **Injection Volume:** 5μL [4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

- **Column:** Accucore RP-MS C18 (2.6μm, 2.1×100mm) or equivalent [7]

- **Mobile Phase A:** Methanol-water (95:5, v/v) with 0.1% formic acid and 10mM ammonium formate [7]
- **Mobile Phase B:** Water-methanol (95:5, v/v) with 0.1% formic acid and 10mM ammonium formate [7]
- **Gradient Program:** 0-1min (2% B), 1-5min (35% A), 5-10min (98% B), 10-14min (98% B), 14.1-20min (2% B) [7]
- **Flow Rate:** 0.3mL/min [7]
- **Column Temperature:** 40°C [7]

MS/MS Parameters:

- **Ionization Mode:** Electrospray Ionization (ESI) positive [7]
- **Capillary Voltage:** 3.8kV [7]
- **Source Temperature:** 275°C [7]
- **Desolvation Temperature:** 325°C [7]
- **Sheath Gas Flow:** 40 Arb [7]
- **Auxiliary Gas Flow:** 10 Arb [7]

Method Validation Parameters

Table 1: Method validation parameters for **Fluacrypyrim** residue analysis in fruits

Validation Parameter	UPLC-PDA Method [4]	LC-MS/MS Method [7]
Linear Range (mg/L)	0.05-2.0	0.005-0.5
Correlation Coefficient (R ²)	>0.999	>0.998
LOD (µg/kg)	≤6	0.2
LOQ (mg/kg)	≤0.02	0.001
Recovery (%)	82.6-101.1	84.2-98.6
Precision (RSD%)	5.4-15.3	7.6
Matrix Effect (%)	-	5.2

Table 2: Method performance across different fruit matrices

Fruit Matrix	Recovery (%)	RSD (%)	LOQ (mg/kg)	Analysis Technique
Apple Purée	82.6-101.1	5.4-15.3	0.02	UPLC-PDA [4]
Strawberry Purée	85-95	<15	0.01	UHPLC-MS/MS [5]
Okra Fruits	84.2-98.6	7.6	0.001	LC-MS/MS [7]
Mandarin	>80	<15	0.01	UHPLC-QTOF [3]

Analysis of Transformation Products

Research indicates that pesticides undergo biotic and abiotic transformations after application, generating transformation products (TPs) that may persist in fruit matrices [8]. Key considerations for **Fluacrypyrim** analysis include:

Transformation Product Identification:

- Use LC-QTOF-MS for non-targeted screening of potential transformation products [8]
- Predict MRM transitions based on fragmentation pathways of parent fungicides [8]
- Employ HPLC-QTRAP-MS in target mode to monitor trace levels of metabolites and their isomers [8]

Novel Transformation Products: Recent studies have identified previously undocumented transformation products in fruit samples, including deschloro-FLP, which had not been reported in plant matrices previously [8].

Practical Applications and Regulatory Considerations

Monitoring Data and Occurrence

Large-scale monitoring studies have demonstrated the importance of robust analytical methods for **Fluacrypyrim** detection. Recent surveys of 2164 fruit samples found that 62.57% contained pesticide residues at or above 0.01 mg/kg, with 4.67% exceeding maximum residue limits (MRLs) [2]. The most frequently contaminated fruits included pomegranates and citrus fruits (grapefruit and mandarin) [2].

MRL Compliance

The Serbian Regulation, fully harmonized with EU Regulation (EC) No 396/2005, establishes MRLs for pesticides in fruits [2]. Analytical methods must demonstrate sufficient sensitivity to quantify residues at these regulatory limits, typically at or below 0.01 mg/kg for many compounds [2].

Troubleshooting and Technical Notes

- **Matrix Effects Management:** For fruits with high pigment content (e.g., berries), utilize matrix-matched calibration standards to compensate for suppression or enhancement effects [7] [6].
- **Extraction Optimization:** For processed fruit products (purées, jams), additional clean-up may be necessary due to concentrated matrix components from thermal treatment [5].
- **Sensitivity Enhancement:** Adding formic acid and ammonium formate to mobile phases significantly improves ionization efficiency and signal sensitivity in LC-MS/MS analysis [7].
- **Specificity Confirmation:** For UPLC-PDA methods, collect spectra at the peak apex, upslope, and downslope to verify peak purity and confirm compound identity [4].

Conclusion

The presented analytical protocols provide reliable methods for determining **Fluacrypyrim** residues in various fruit matrices. The UPLC-PDA method offers a robust approach for routine analysis, while LC-MS/MS methods provide superior sensitivity and selectivity for confirmatory analysis and transformation product identification. Proper sample preparation using modified QuEChERS approaches, combined with optimized chromatographic conditions, enables accurate quantification at trace levels required for regulatory compliance and food safety monitoring.

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References

1. Fluacrypyrim Market Size & Share 2025-2032 [360iresearch.com]
2. Determination of Pesticide Residues in Fresh Fruits in the ... [mdpi.com]
3. Simultaneous Analysis of 504 Pesticide Multiresidues in ... [mdpi.com]
4. [Determination of fluoxastrobin and fluacrypyrim in residues ...] fruits [pubmed.ncbi.nlm.nih.gov]
5. Development and full validation of a multiresidue method ... [sciencedirect.com]
6. Evaluation of Broad-Spectrum Pesticides Based on Unified ... [mdpi.com]
7. determination and decline pattern of abamectin and... Residue [pubs.rsc.org]
8. Development of analytical protocol for the investigation ... [pubmed.ncbi.nlm.nih.gov]

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